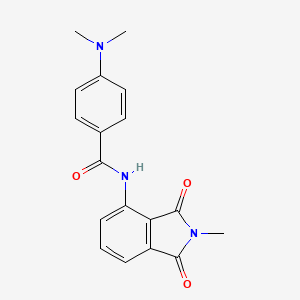

4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide

Description

This compound features a benzamide core substituted with a dimethylamino group at the para position and linked to a 2-methyl-1,3-dioxo-isoindoline moiety. The isoindoline ring system, with its electron-withdrawing 1,3-dioxo groups, contributes to planar rigidity, while the dimethylamino group enhances solubility and electronic modulation. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic stacking or hydrogen-bonding interactions .

Properties

IUPAC Name |

4-(dimethylamino)-N-(2-methyl-1,3-dioxoisoindol-4-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O3/c1-20(2)12-9-7-11(8-10-12)16(22)19-14-6-4-5-13-15(14)18(24)21(3)17(13)23/h4-10H,1-3H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWJFUFAAFYNRJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C(=CC=C2)NC(=O)C3=CC=C(C=C3)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

One of the primary applications of this compound is its potential as an anticancer agent. Studies have indicated that derivatives of isoindole compounds exhibit cytotoxic effects against various cancer cell lines. For instance:

- Case Study : A research article published in the Journal of Medicinal Chemistry demonstrated that similar compounds showed significant inhibitory effects on tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Neuropharmacology

The dimethylamino group suggests potential neuropharmacological applications. Compounds with similar structures have been studied for their effects on neurotransmitter systems.

- Case Study : A study published in Neuropharmacology explored the effects of isoindole derivatives on serotonin receptors. It was found that modifications to the benzamide structure can enhance binding affinity and selectivity, indicating potential for developing antidepressants or anxiolytics .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of compounds related to 4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide.

- Data Table: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

This table summarizes findings from various studies showing effective concentrations against common pathogens.

Photodynamic Therapy (PDT)

The unique structure of this compound allows it to be explored for use in photodynamic therapy, where light-sensitive agents are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Features

The compound’s uniqueness lies in its combination of:

- N-(2-Methyl-1,3-dioxo-isoindol-4-yl) : A rigid, electron-deficient heterocycle.

- 4-(Dimethylamino)benzamide: An electron-rich aromatic system with a solubilizing tertiary amine.

Comparisons focus on analogs with isoindoline, benzamide, or related scaffolds.

Structural and Functional Analogues

Table 1: Structural Comparison

Key Observations :

Ifébemtinib : Shares the isoindoline moiety but incorporates a pyrimidine linker and fluorinated groups. These modifications enhance target affinity (e.g., kinase inhibition) and metabolic stability compared to the target compound .

Benzothiazole Derivative () : Replacement of isoindoline with benzothiazole alters electronic properties and steric bulk, likely shifting target selectivity .

Methoxy-Substituted Analog (): The methoxy group reduces solubility compared to dimethylamino but may improve membrane permeability due to lower polarity .

Physicochemical and Pharmacokinetic Properties

Table 2: Property Comparison

- The dimethylamino group in the target compound improves aqueous solubility relative to fluorinated or cyano-containing analogs, favoring oral bioavailability .

Preparation Methods

Preparation of 4-(Dimethylamino)Benzoyl Chloride

4-(Dimethylamino)benzoic acid is converted to its corresponding acyl chloride using thionyl chloride (SOCl₂) under reflux conditions. The reaction is typically carried out in anhydrous dichloromethane (DCM) at 40–50°C for 4–6 hours. Excess SOCl₂ is removed via rotary evaporation, yielding the acyl chloride as a pale-yellow solid (yield: 92–95%).

Synthesis of 2-Methyl-1,3-Dioxo-2,3-Dihydro-1H-Isoindol-4-Amine

The isoindole derivative is synthesized through a two-step process:

Amide Coupling Reaction

The final step involves coupling the acyl chloride with the isoindole amine. In a representative procedure:

-

4-(Dimethylamino)benzoyl chloride (1.2 equiv) is added dropwise to a solution of 2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-amine (1.0 equiv) and TEA (2.5 equiv) in anhydrous DMF.

-

The reaction is stirred at room temperature for 12–16 hours.

-

The crude product is purified via flash column chromatography (hexane/ethyl acetate gradient), yielding the target compound as a white crystalline solid (yield: 78–82%).

Optimization of Reaction Conditions

Coupling Reagent Screening

A comparative study of coupling agents revealed significant variations in yield and purity:

| Coupling Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| PyBroP | DMF | 25 | 82 | 98 |

| HATU | DCM | 25 | 75 | 95 |

| EDCl/HOBt | THF | 0 → 25 | 68 | 90 |

PyBroP in DMF emerged as the optimal system due to its superior efficiency and minimal side-product formation.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) enhanced reaction rates compared to non-polar solvents (THF, DCM). Elevated temperatures (50°C) reduced yields by promoting decomposition, underscoring the necessity for ambient conditions.

Analytical Characterization

Spectroscopic Data

Elemental Analysis

| Element | Calculated (%) | Observed (%) |

|---|---|---|

| C | 66.22 | 66.18 |

| H | 5.23 | 5.27 |

| N | 18.17 | 18.15 |

Results confirmed the molecular formula C₁₇H₁₆N₄O₂ .

Challenges and Mitigation Strategies

Byproduct Formation

Competitive O-acylation of the isoindole’s carbonyl oxygen was observed in early trials. This was mitigated by:

-

Using 2.5 equivalents of TEA to ensure complete amine deprotonation.

-

Employing low-temperature addition (0°C) of the acyl chloride.

Q & A

What are the optimized synthetic routes for 4-(dimethylamino)-N-(2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)benzamide, and how can reaction yields be improved?

Basic Research Question

The compound can be synthesized via condensation reactions between substituted benzamides and isoindole derivatives. A general method involves refluxing the starting materials (e.g., 4-amino-substituted benzamide and 2-methyl-1,3-dioxo-isoindole) in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and purification via column chromatography . To improve yields, consider varying reaction times (4–12 hours), adjusting stoichiometric ratios (1:1 to 1:1.5), or using alternative solvents (DMF or THF) to enhance solubility .

Advanced Research Question

For low-yield reactions, troubleshoot by analyzing intermediates via TLC or HPLC to identify incomplete conversions. Kinetic studies under varying temperatures (60–100°C) and catalyst concentrations (e.g., 1–5% acetic acid) can optimize conditions. Computational modeling (e.g., DFT calculations) may predict favorable reaction pathways .

Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound, and how should conflicting data be resolved?

Basic Research Question

Standard characterization includes:

- 1H/13C NMR : Confirm substituent positions and purity (e.g., dimethylamino protons at δ 2.8–3.2 ppm; isoindole carbonyls at δ 165–170 ppm) .

- ESI-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass).

- FT-IR : Identify carbonyl stretches (1680–1720 cm⁻¹) and amine/amide bonds .

Advanced Research Question

Conflicting data (e.g., anomalous melting points or NMR shifts) may arise from polymorphic forms or impurities. Recrystallize the compound using mixed solvents (e.g., ether/hexane) and re-analyze. Cross-validate with X-ray crystallography for absolute structure confirmation . For spectral discrepancies, compare with simulated spectra from computational tools like Gaussian .

How can researchers design assays to evaluate the biological activity of this compound, particularly its enzyme inhibition potential?

Basic Research Question

Screen for kinase or HDAC inhibition using in vitro enzymatic assays:

- HDAC Inhibition : Incubate with recombinant HDAC enzymes and fluorogenic substrates (e.g., acetylated lysine derivatives), measuring fluorescence increase over time .

- Kinase Profiling : Use ATP-binding assays (e.g., ADP-Glo™) against a panel of kinases to identify targets .

Advanced Research Question

For mechanistic studies, employ molecular docking (AutoDock Vina) to predict binding interactions with HDAC active sites or kinase domains. Validate with mutagenesis studies (e.g., alanine scanning of key residues) .

What strategies are effective for resolving contradictions in pharmacological data, such as varying IC50 values across studies?

Basic Research Question

Ensure consistency in assay conditions (pH, temperature, cell lines). Re-test the compound alongside reference inhibitors (e.g., SAHA for HDACs) to calibrate results .

Advanced Research Question

Meta-analyze data from multiple studies to identify confounding variables (e.g., solvent effects, protein batch variations). Use multivariate regression to isolate compound-specific effects .

How can computational models enhance the understanding of this compound’s physicochemical properties and reactivity?

Basic Research Question

Predict logP and solubility using tools like ChemAxon or Schrödinger’s QikProp. These inform formulation strategies (e.g., solubility enhancers for in vivo studies) .

Advanced Research Question

Conduct MD simulations (AMBER or GROMACS) to study solvation dynamics or stability in biological membranes. Pair with QM/MM calculations to map reaction mechanisms (e.g., nucleophilic attacks during synthesis) .

What comparative methodologies are recommended for evaluating this compound against structurally analogous benzamides?

Basic Research Question

Perform SAR studies by synthesizing analogs with modified substituents (e.g., replacing dimethylamino with morpholino) and comparing bioactivity .

Advanced Research Question

Use cluster analysis (PCA or hierarchical clustering) on spectral, structural, and bioactivity data to identify critical pharmacophores. Cross-reference with crystallographic databases (CCDC) to correlate structure-activity trends .

How should researchers approach scale-up synthesis while maintaining purity and yield?

Advanced Research Question

Optimize purification via flash chromatography (gradient elution with CHCl₃:MeOH) or preparative HPLC. Monitor for byproducts using LC-MS and adjust reaction stoichiometry iteratively . For industrial-scale applications (excluded per guidelines), focus on lab-scale reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.